3-[4-(3-Fluoropropoxy)phenyl]acrylic acid
Description
3-[4-(3-Fluoropropoxy)phenyl]acrylic acid is a fluorinated aryloxyacrylic acid derivative characterized by a phenyl ring substituted with a 3-fluoropropoxy group at the para position and an acrylic acid moiety at the meta position (Figure 1). This structure combines the electronic effects of fluorine with the steric and hydrogen-bonding capabilities of the acrylic acid group, making it a valuable intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
(E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c13-8-1-9-16-11-5-2-10(3-6-11)4-7-12(14)15/h2-7H,1,8-9H2,(H,14,15)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMMKASGSUZMPT-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420777 | |
| Record name | 3-[4-(3-Fluoropropoxy)phenyl]acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695186-85-7 | |
| Record name | 3-[4-(3-Fluoropropoxy)phenyl]acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-[4-(3-Fluoropropoxy)phenyl]acrylic acid typically involves the reaction of 4-hydroxyphenylacrylic acid with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[4-(3-Fluoropropoxy)phenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(3-Fluoropropoxy)phenyl]acrylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(3-Fluoropropoxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are studied to understand the compound’s effects and potential therapeutic applications .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Fluorinated Aryloxyacrylic Acids
3-{4-[(4-Fluorobenzyl)oxy]phenyl}acrylic acid Structure: Features a 4-fluorobenzyloxy group instead of 3-fluoropropoxy. Properties: Increased aromaticity due to the benzyl group may enhance π-π stacking interactions. The fluorine atom at the benzyl position could improve metabolic stability compared to non-fluorinated analogs . Applications: Used in research as a carboxylic acid intermediate for drug discovery.
(E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid Structure: Incorporates a trifluoromethylphenyl sulfamoyl group.
Non-Fluorinated Aryloxyacrylic Acids
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid)
- Structure : Natural compound with 3,4-dihydroxy substitution on the phenyl ring.
- Properties : Exhibits strong antioxidant activity due to catechol groups. Lower lipophilicity compared to fluorinated derivatives limits blood-brain barrier penetration .
- Applications : Dietary supplements, cosmetics, and as a reference standard in pharmacological studies.
3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid
- Structure : Benzyloxy and ethoxy substituents provide steric bulk.
- Properties : Reduced solubility in aqueous media due to hydrophobic benzyl group. Used in synthetic routes requiring selective deprotection .
Key Observations:
- Fluorine Impact : Fluorine substitution (e.g., 3-fluoropropoxy vs. 4-fluorobenzyloxy) modulates electronic effects (σ-inductive) and lipophilicity (Hansch π parameter: ~0.14 for fluorine). This enhances membrane permeability and resistance to oxidative metabolism .
- Synthesis Efficiency : Microwave irradiation reduces reaction times from hours to minutes compared to oil-bath heating (e.g., 10 min vs. 24 h for similar compounds) .
- Byproduct Control : Excess KOH (3.0 equiv) minimizes ester byproducts during acrylic acid formation .
Biological Activity
3-[4-(3-Fluoropropoxy)phenyl]acrylic acid, with the molecular formula C₁₂H₁₃FO₃ and CAS number 695186-85-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 224.23 g/mol
- Melting Point : 176–178 °C
- Structure : The compound features a phenyl group substituted with a 3-fluoropropoxy moiety and an acrylic acid functional group.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a study highlighted its ability to induce apoptosis in human cancer cells by activating caspase pathways .
The mechanism by which this compound exerts its biological effects is not fully elucidated, but several hypotheses exist:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
- Modulation of Signal Transduction Pathways : It may alter pathways related to cell growth and survival, particularly in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .
- Anticancer Studies : In another investigation, the compound was tested on various cancer cell lines (e.g., breast and colon cancer). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃FO₃ |
| Molecular Weight | 224.23 g/mol |
| Melting Point | 176–178 °C |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Anticancer Activity | Induces apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
